1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol It is characterized by the presence of a cyclopropane ring attached to a pyrrolidine ring through a carbonyl group
Mechanism of Action
Target of Action:
- ACC is the direct precursor of the plant hormone ethylene . Its synthesis begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase. Subsequently, SAM is converted to ACC by ACC synthase (ACS) . Ethylene regulates various developmental processes and responses to biotic and abiotic stresses. It interacts with other phytohormones, influencing growth, senescence, and stress responses .
Mode of Action:
- ACC is readily converted to ethylene by nearly all plant tissues. Ethylene biosynthesis starts with ACS, which is the rate-limiting step. In some cases, ACC oxidase (ACO) activity becomes limiting. ACO proteins (encoded by ACO1–5 genes in Arabidopsis) catalyze the conversion of ACC to ethylene. Ethylene influences various cellular processes, including fruit ripening, seed germination, and responses to mechanical stress and pathogens .
Biochemical Pathways:
- Ethylene signaling pathways involve complex interactions with other hormones. For example, it modulates cell wall signaling, guard mother cell division, and pathogen virulence. The Yang cycle recycles the by-product of ACC synthesis, 5’-methylthioadenosine (MTA), while ACC is oxidized to ethylene by ACO .
Pharmacokinetics:
- ACC is synthesized endogenously within plant cells. It is distributed throughout plant tissues. ACS converts SAM to ACC, and ACO oxidizes ACC to ethylene. Ethylene diffuses out of cells.
Result of Action:
- Ethylene influences gene expression, protein synthesis, and enzyme activities. It affects growth, development, and stress responses in plants .
Action Environment:
- Light, temperature, humidity, and soil conditions influence ACC levels and subsequent ethylene production. For example, fruit ripening is influenced by environmental cues .
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid typically involves multi-step reactions. One common method starts with the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This precursor undergoes nucleophilic substitution reactions and ester hydrolysis to yield the target compound . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Cyclopropane derivatives: Compounds like 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid have similar cyclopropane rings but lack the pyrrolidine moiety.
The uniqueness of this compound lies in its combination of the cyclopropane and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7(10-5-1-2-6-10)9(3-4-9)8(12)13/h1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICIQDNYQQBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.